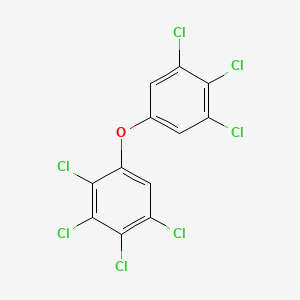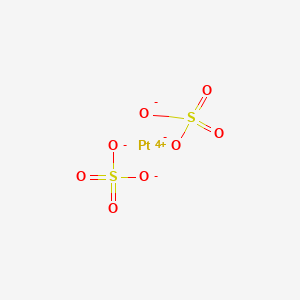
Platinum(4+) disulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(4+) disulfate is a chemical compound consisting of platinum in the +4 oxidation state and sulfate ions. It is known for its unique chemical properties and potential applications in various fields, including catalysis, materials science, and medicine. The compound is often studied for its reactivity and stability under different conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Platinum(4+) disulfate can be synthesized through several methods. One common approach involves the oxidation of platinum(II) compounds in the presence of sulfuric acid. For example, platinum(II) sulfate can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate to form this compound. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity. Industrial production also requires careful handling and disposal of by-products to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(4+) disulfate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: It can be reduced to lower oxidation states of platinum, such as platinum(II) or elemental platinum.
Substitution: It can participate in substitution reactions where sulfate ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and hydrogen gas, as well as ligands such as ammonia and chloride ions. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield platinum(II) compounds or elemental platinum, while substitution reactions may produce various platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, platinum(4+) disulfate is used as a precursor for synthesizing other platinum compounds. Its reactivity makes it valuable for studying catalytic processes and developing new catalysts for industrial applications.
Biology and Medicine
In the biomedical field, platinum compounds are known for their anticancer properties. This compound is studied for its potential use in developing new anticancer drugs. Its ability to interact with biological molecules and inhibit cell growth makes it a promising candidate for cancer therapy.
Industry
In industry, this compound is used in the production of advanced materials, including catalysts for chemical reactions and components for electronic devices. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of platinum(4+) disulfate involves its ability to interact with other molecules and facilitate chemical reactions. In biological systems, it can bind to DNA and proteins, disrupting their normal functions and leading to cell death. This property is particularly useful in cancer treatment, where platinum compounds are used to target and kill cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium disulfide: Similar to platinum(4+) disulfate, palladium disulfide is a compound of palladium and sulfur. It has different reactivity and applications compared to platinum compounds.
Platinum(II) sulfate: This compound contains platinum in the +2 oxidation state and has different chemical properties and reactivity compared to this compound.
Uniqueness
This compound is unique due to its high oxidation state and reactivity. Its ability to undergo various chemical reactions and interact with biological molecules makes it valuable for research and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of stability and catalytic properties.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and reactivity make it valuable for scientific research, industrial applications, and potential medical uses. Ongoing studies continue to explore its full range of applications and benefits.
Eigenschaften
CAS-Nummer |
7446-29-9 |
|---|---|
Molekularformel |
O8PtS2 |
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
platinum(4+);disulfate |
InChI |
InChI=1S/2H2O4S.Pt/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 |
InChI-Schlüssel |
RWCXPNDNVXIVAU-UHFFFAOYSA-J |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)


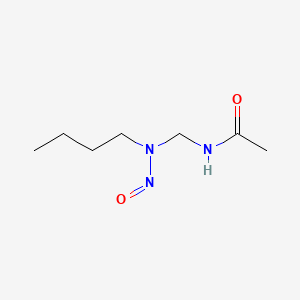
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
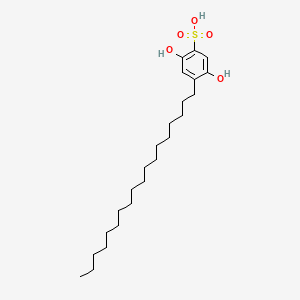
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
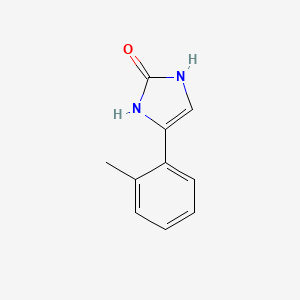
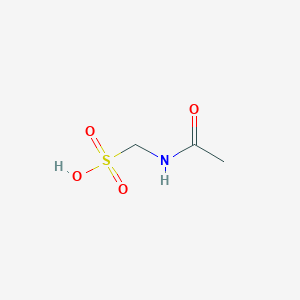

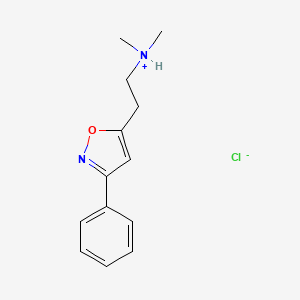
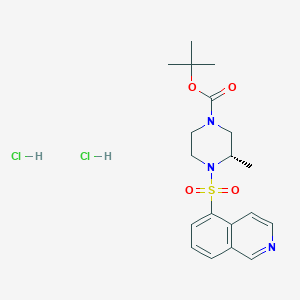
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
